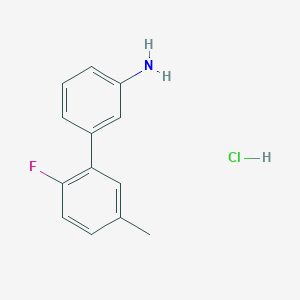

3-(2-Fluoro-5-methylphenyl)aniline, HCl

描述

3-(2-Fluoro-5-methylphenyl)aniline, HCl is a chemical compound with the molecular formula C13H13ClFN. It is a derivative of aniline, where the aniline ring is substituted with a fluoro and a methyl group. This compound is often used in various research and industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)aniline, HCl typically involves the following steps:

Nitration: The starting material, 2-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反应分析

Types of Reactions

3-(2-Fluoro-5-methylphenyl)aniline, HCl can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

科学研究应用

3-(2-Fluoro-5-methylphenyl)aniline, HCl has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme interactions and protein binding.

Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)aniline, HCl involves its interaction with specific molecular targets. The fluoro and methyl groups on the aniline ring influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

相似化合物的比较

Similar Compounds

2-Fluoro-4-methylaniline: Similar structure but different substitution pattern.

2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group.

3-Amino-4-fluorobenzotrifluoride: Another fluorinated aniline derivative.

Uniqueness

3-(2-Fluoro-5-methylphenyl)aniline, HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

生物活性

3-(2-Fluoro-5-methylphenyl)aniline, HCl, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The fluorine substituent enhances the compound's ability to penetrate biological membranes, which may improve its efficacy in modulating target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-Fluoro-5-methylphenyl)aniline exhibit promising anticancer properties. For example, structure-activity relationship studies have shown that modifications at the aniline nitrogen can significantly enhance cytotoxicity against cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 3-(2-Fluoro-5-methylphenyl)aniline | TBD | Various |

| Compound A | 0.52 | Zika Virus Inhibition |

| Compound B | 1.42 | Antiviral Activity |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research suggests that the introduction of a fluorine atom can enhance the antimicrobial potency by affecting cell membrane permeability.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated various aniline derivatives for their antiviral activity against flaviviruses. Compounds with similar structures to 3-(2-Fluoro-5-methylphenyl)aniline demonstrated significant inhibition rates, suggesting potential applications in antiviral drug development .

Structure-Activity Relationship (SAR) Analysis

In SAR studies, modifications to the aniline moiety were found to affect both potency and selectivity towards specific biological targets. For instance, changing the substituents on the phenyl ring can lead to substantial differences in activity profiles against various enzymes involved in cancer progression .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluoro-5-methylphenyl)aniline, HCl, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 2-fluoro-5-methylbromobenzene) may undergo Buchwald-Hartwig amination with aniline derivatives. Key characterization techniques include:

- NMR (¹H/¹³C, ¹⁹F) to confirm regiochemistry and purity.

- HPLC-MS to detect unreacted precursors and byproducts.

- X-ray crystallography (if crystalline) to resolve structural ambiguities .

Q. How does the HCl salt form influence the compound’s solubility and stability in aqueous media?

- Methodology :

- Solubility Testing : Perform gradient solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy.

- Stability Analysis : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC.

- Key Finding : The HCl salt enhances aqueous solubility compared to the free base but may hydrolyze under alkaline conditions, necessitating storage at pH < 5 .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in fluorinated aniline derivatives?

- Methodology :

- ¹⁹F NMR : Chemical shifts vary significantly based on substituent position (e.g., ortho vs. para fluorine).

- IR Spectroscopy : NH₂ stretching frequencies (3300–3500 cm⁻¹) shift with electronic effects from substituents.

- Mass Spectrometry : Fragmentation patterns differ between isomers due to varying bond stability .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways (e.g., chlorination vs. polymerization) during synthesis under high HCl concentrations?

- Methodology :

- DFT Calculations : Model reaction pathways to compare activation energies for chlorination (via nitrenium ion intermediates) vs. oxidative polymerization.

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation rates.

- Experimental Validation : Identify chlorinated byproducts (e.g., trichlorophenylamine) via GC-MS, as observed in analogous aniline-HCl reactions .

Q. How do electronic effects from the 2-fluoro-5-methyl substituent modulate the compound’s pharmacological interactions?

- Methodology :

- Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock.

- SAR Studies : Compare activity of derivatives with varied substituents (e.g., methyl vs. trifluoromethyl).

- In Vitro Assays : Measure IC₅₀ values against cancer cell lines or microbial strains to correlate structure with efficacy .

- Key Insight : The electron-withdrawing fluoro group may enhance binding affinity to enzymes with polar active sites, while the methyl group improves lipophilicity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility in biological studies?

- Methodology :

- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Statistical Analysis : Use ANOVA to identify critical factors affecting purity and yield .

Q. Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in polar aprotic solvents: How to resolve?

- Hypothesis Testing :

- Controlled Stability Studies : Incubate the compound in DMSO, DMF, and acetonitrile at 25°C/60°C. Analyze degradation products via LC-MS.

- Mechanistic Probe : Add radical scavengers (e.g., BHT) to test if decomposition is oxidation-mediated.

- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline), which show higher stability in DMSO due to reduced nucleophilicity .

属性

IUPAC Name |

3-(2-fluoro-5-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c1-9-5-6-13(14)12(7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSURCGDIFMOPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-03-4 | |

| Record name | [1,1′-Biphenyl]-3-amine, 2′-fluoro-5′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。